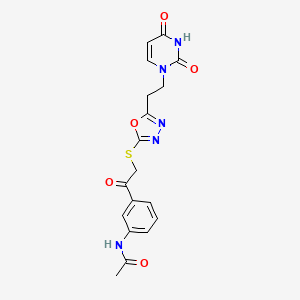

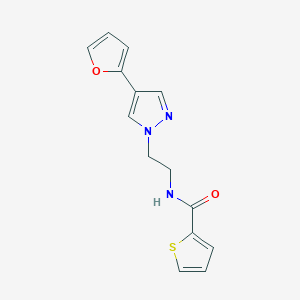

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups including a furan ring, a pyrazole ring, and a thiophene ring . These functional groups are common in many pharmaceutical compounds and have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions involving the formation of the heterocyclic rings followed by functional group transformations .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the carbonyl group in the carboxamide could be involved in nucleophilic addition reactions, while the heterocyclic rings could participate in electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The synthesis and chemical reactivity of related furan and thiophene compounds have been extensively studied. For instance, Aleksandrov and El’chaninov (2017) reported on the synthesis of N-(1-Naphthyl)furan-2-carboxamide, which underwent further chemical transformations to yield derivatives with potential for electrophilic substitution reactions, illustrating the versatile nature of furan compounds in synthetic chemistry (Aleksandrov & El’chaninov, 2017).

Crystal Packing and Aromaticity

Rahmani et al. (2016) explored the impact of aromaticity on crystal packing, focusing on furan and thiophene carboxamide compounds. Their study demonstrated how heteroatom substitution from oxygen to sulfur in thiophene enhances π-based interactions, highlighting the significance of structural elements in determining molecular assembly and interactions (Rahmani et al., 2016).

Heterocyclic Compound Synthesis

Ergun et al. (2014) reported the synthesis of novel furan and thiophene-fused heterocycles, showcasing the utility of these compounds in creating complex molecular structures with potential applications in various fields of chemistry (Ergun et al., 2014).

Antimicrobial and Anticancer Activities

Research by Hamed et al. (2020) on chitosan Schiff bases derived from heteroaryl pyrazole compounds, including those related to furan and thiophene, revealed their antimicrobial activities. This study suggests the potential of these compounds in developing new antimicrobial agents (Hamed et al., 2020).

Electrophilic Substitution Reactions

Aleksandrov and Elchaninov (2017) also delved into the electrophilic substitution reactions of thiophene-fused compounds, providing insights into the chemical reactivity and potential applications of such structures in synthetic organic chemistry (Aleksandrov & Elchaninov, 2017).

Zukünftige Richtungen

The future research directions for this compound could involve further investigation into its potential biological activities, as well as the development of more efficient synthesis methods . Additionally, the compound could be modified to improve its pharmacological properties or to reduce potential side effects.

Eigenschaften

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c18-14(13-4-2-8-20-13)15-5-6-17-10-11(9-16-17)12-3-1-7-19-12/h1-4,7-10H,5-6H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGAIUWODDSMAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Pyridin-4-yl)benzo[d]oxazol-6-amine](/img/structure/B2894593.png)

![5-[(4-METHOXYPHENYL)AMINO]-2-[5-(PHENOXYMETHYL)FURAN-2-YL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2894596.png)

![1-Cyclopropyl-3-{[4-(trifluoromethyl)phenyl]methyl}-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2894601.png)

![methyl 4-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2894602.png)

![1-{[2-(Morpholin-4-yl)ethyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894607.png)

![Ethyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2894610.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2894612.png)